molecular formula C12H12INO5 B021073 2-[(4-Iodobenzoyl)amino]pentanedioic acid CAS No. 104252-71-3

2-[(4-Iodobenzoyl)amino]pentanedioic acid

Cat. No. B021073
M. Wt: 377.13 g/mol
InChI Key: PQOYLAVKDNWUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Iodobenzoyl)amino]pentanedioic acid, also known as IBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry. IBPA is a derivative of the amino acid glutamic acid and has a molecular weight of 407.15 g/mol.

Mechanism Of Action

The mechanism of action of 2-[(4-Iodobenzoyl)amino]pentanedioic acid is not fully understood. However, it is believed that 2-[(4-Iodobenzoyl)amino]pentanedioic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(4-Iodobenzoyl)amino]pentanedioic acid may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to have a number of biochemical and physiological effects. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has also been shown to reduce the severity of inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

2-[(4-Iodobenzoyl)amino]pentanedioic acid has a number of advantages and limitations for lab experiments. 2-[(4-Iodobenzoyl)amino]pentanedioic acid is a relatively stable compound and can be easily synthesized in the lab. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been extensively studied in vitro and in vivo, making it a useful tool for researchers. However, 2-[(4-Iodobenzoyl)amino]pentanedioic acid can be expensive to synthesize and may not be readily available to all researchers.

Future Directions

There are a number of future directions for research on 2-[(4-Iodobenzoyl)amino]pentanedioic acid. One area of research is the development of 2-[(4-Iodobenzoyl)amino]pentanedioic acid analogs that may have improved efficacy and reduced toxicity. Another area of research is the development of targeted delivery systems for 2-[(4-Iodobenzoyl)amino]pentanedioic acid that may improve its bioavailability and reduce off-target effects. Finally, 2-[(4-Iodobenzoyl)amino]pentanedioic acid may be useful in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

2-[(4-Iodobenzoyl)amino]pentanedioic acid can be synthesized using a multi-step process. The first step involves the synthesis of 4-iodobenzoyl chloride from 4-iodobenzoic acid. The second step involves the reaction of 4-iodobenzoyl chloride with glutamic acid to produce N-(4-iodobenzoyl)-L-glutamic acid. The final step involves the reduction of N-(4-iodobenzoyl)-L-glutamic acid to produce 2-[(4-Iodobenzoyl)amino]pentanedioic acid.

Scientific Research Applications

2-[(4-Iodobenzoyl)amino]pentanedioic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has also been shown to have anti-inflammatory properties and can reduce the severity of inflammation in animal models. 2-[(4-Iodobenzoyl)amino]pentanedioic acid has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

104252-71-3

Product Name

2-[(4-Iodobenzoyl)amino]pentanedioic acid

Molecular Formula

C12H12INO5

Molecular Weight

377.13 g/mol

IUPAC Name

2-[(4-iodobenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C12H12INO5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)

InChI Key

PQOYLAVKDNWUOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)I

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)I

Origin of Product

United States

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